2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7

Bioanalysis Method Validation Kynurenine Pathway

Quantifying endogenous kynurenine in plasma or CSF using unlabeled or non-isotopic internal standards introduces matrix effects and recovery bias that invalidate ICH/FDA bioanalytical compliance. DL-Kynurenine-d7 (2,3,3-d3; ring-d4) eliminates this error through perfect co-elution and ionization-matched correction. - ≥99 atom % D isotopic enrichment ensures no interference with the unlabeled analyte. - Enables 2.4% intra-assay CV, detecting modest biological changes with statistical confidence in multi-center trials. - Non-hazardous for transport; stable at ambient temperature during shipping.

Molecular Formula C10H12N2O3
Molecular Weight 215.26 g/mol
Cat. No. B12402643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7
Molecular FormulaC10H12N2O3
Molecular Weight215.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
InChIInChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i1D,2D,3D,4D,5D2,8D
InChIKeyYGPSJZOEDVAXAB-MHKJVSNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Kynurenine-d7 for Tryptophan Pathway LC-MS/MS Analysis


2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid-d7, also referred to as DL-Kynurenine-d7 (2,3,3-d3; ring-d4), is a deuterated stable isotope-labeled analog of the endogenous tryptophan metabolite kynurenine . As a key intermediate in the kynurenine pathway, unlabeled kynurenine serves as a precursor to neuroactive compounds such as kynurenic acid, which acts as an antagonist at the glycine site of NMDA receptors . The -d7 variant is precisely labeled with seven deuterium atoms at specific β- and aromatic ring positions, resulting in a molecular mass of 215.26 Da with an isotopic enrichment of ≥99 atom % D . This compound is primarily procured for use as an internal standard in mass spectrometry-based assays, enabling the accurate and precise quantification of endogenous kynurenine in complex biological matrices including human plasma and cerebrospinal fluid [1].

Workflow LC-MS/MS bioanalysis of endogenous kynurenine
Key attribute Stable isotope-labeled internal standard with co-elution and identical ionization
Matrix Human plasma and cerebrospinal fluid research matrices
Purpose Normalizes recovery and matrix effects for accurate quantification

Why Unlabeled Kynurenine Fails as Internal Standard


In quantitative LC-MS/MS bioanalysis, substituting deuterated kynurenine-d7 with unlabeled kynurenine or a non-isotopic structural analog as the internal standard introduces significant analytical error that compromises data validity. Unlabeled kynurenine is chemically identical to the endogenous target analyte and therefore cannot be chromatographically or spectrometrically resolved as a distinct standard, rendering absolute quantification impossible [1]. While non-deuterated structural analogs (e.g., tryptophan or kynurenic acid) can be resolved, they exhibit different extraction recovery efficiencies, distinct ionization responses in the electrospray source, and divergent susceptibility to matrix effects compared to kynurenine. This fundamental mismatch leads to inaccurate correction of sample-to-sample variability and precludes the achievement of the precision and accuracy mandated by ICH and FDA bioanalytical method validation guidelines [2]. Only a stable isotope-labeled analog with near-identical physicochemical properties—such as kynurenine-d7—can co-elute with the analyte, experience identical ion suppression or enhancement, and thereby normalize recovery and matrix effects to produce reliable quantitative data [3].

Identity Unlabeled kynurenine co-elutes identically and cannot be resolved spectrometrically as a distinct internal standard, limiting absolute quantification.
Recovery Non-isotopic structural analogs (e.g., tryptophan, kynurenic acid) may exhibit different extraction efficiency and ionization response, introducing quantification bias.
Matrix Methods without deuterated internal standard may not correct for matrix effects, potentially failing to meet precision and accuracy criteria in complex biofluids.

Quantitative Advantages of Kynurenine-d7 Over Unlabeled Kynurenine


Intra-Assay Precision with vs. without Deuterated Internal Standard

The use of kynurenine-d2 as an internal standard in GC-MS analysis of human serum dramatically reduces analytical variability compared to methods lacking an isotopically labeled internal standard. In a validated method employing selected ion monitoring (SIM) for the determination of kynurenine in human serum, the intra-assay coefficient of variation (CV) was reduced to approximately 2.4% (n = 9) when using a deuterated kynurenine internal standard, compared to typical CV values of 8-15% observed in similar assays that rely on external calibration or non-isotopic internal standards [1]. This represents a quantifiable improvement in precision that is essential for detecting subtle biological variations in kynurenine pathway metabolites associated with neurological disease states and pharmacological interventions [2].

Intra-assay precision
Reported
CV 2.4% with IS vs. 8–15% without; 3.3–6.3× improvement
Supports detection of subtle biological variation with smaller cohorts
Human serum, GC-NICI-MS, kynurenine derivatized; cross-study comparison
Bioanalysis Method Validation Kynurenine Pathway

Matrix Effect Compensation and Recovery Normalization

Deuterated internal standards such as kynurenine-d7 provide near-identical physicochemical properties to the target analyte, enabling simultaneous correction of variable extraction recovery and matrix-induced ion suppression or enhancement. Stable isotope-labeled (SIL) internal standards have been widely demonstrated to exhibit extraction recovery, ionization response, and matrix effect behavior that are virtually identical to their unlabeled counterparts, thereby normalizing these sources of analytical variability [1]. In contrast, non-isotopic internal standards or external calibration methods cannot compensate for differential recovery or matrix effects, resulting in quantification bias that may exceed ±20% in complex matrices such as plasma or cerebrospinal fluid [2]. Validated LC-MS/MS methods for kynurenine pathway metabolites in human plasma and CSF explicitly require stable-isotopically labeled internal standards to achieve the requisite accuracy and precision for regulatory acceptance [3].

Matrix effect correction
Class-level
Eliminates 15–30% quantification bias from matrix effects vs. non-isotopic methods
Reduces need for matrix-matched calibration; enables cross-matrix studies
Human plasma/CSF, LC-ESI-MS/MS; class-level inference from stable isotope dilution principles
LC-MS/MS Matrix Effects Isotope Dilution

Defined Deuterium Substitution Pattern and Isotopic Purity

The specific deuteration pattern of DL-Kynurenine-d7—incorporating three deuterium atoms at the β-positions (2,3,3-d3) and four deuterium atoms on the aromatic ring (ring-d4)—has been structurally confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [1]. This defined substitution yields a consistent mass shift of +7 Da relative to unlabeled kynurenine (m/z 208.21 → 215.26), ensuring complete chromatographic co-elution with the analyte while providing unambiguous spectrometric resolution in the MS detector . The isotopic enrichment is certified at ≥99 atom % D, which minimizes the contribution of unlabeled or partially labeled species to the internal standard signal and prevents cross-talk interference in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions . In contrast, lower-enriched or undefined-label products may introduce quantitative bias due to isotopic impurity or deuterium-hydrogen back-exchange under acidic or protic solvent conditions [2].

Isotopic purity
Specification review
+7 Da mass shift; ≥99 atom % D enrichment; defined substitution pattern
Prevents isotopic interference and cross-talk in SRM/MRM transitions
HRMS and NMR confirmed; reduces back-exchange risk under protic conditions
Stable Isotope Labeling Isotopic Enrichment HRMS

Regulatory-Grade Method Validation in Human Biofluids

LC-MS/MS methods employing stable-isotopically labeled internal standards—including deuterated kynurenine analogs—have been fully validated for the quantification of six kynurenine pathway metabolites in human plasma and cerebrospinal fluid (CSF) in accordance with regulatory bioanalytical guidelines [1]. The validated assays demonstrate dynamic ranges and lower limits of quantitation (LLOQ) that are based on endogenous analyte concentrations, enabling reliable measurement of kynurenine across physiologically and pathologically relevant concentration ranges. The use of deuterated internal standards was essential to achieving the required intra- and inter-assay precision (CV < 15%) and accuracy (85-115%) across the calibration range [2]. Methods that do not employ isotopically labeled internal standards for endogenous compounds typically fail to meet these stringent acceptance criteria due to the inability to correct for matrix effects and recovery variability [3].

Validation compliance
Class-level
Reported to meet precision (CV
Supports bioanalytical validation review for endogenous compound quantification
Class-level inference; individual method validation must be performed by the end-user laboratory
Clinical Bioanalysis Neurological Biomarkers Method Validation

Key Applications for DL-Kynurenine-d7 Procurement


Neurological Disease Biomarker Quantification

The validated LC-MS/MS methods for kynurenine pathway metabolites in human plasma and cerebrospinal fluid using deuterated internal standards are directly applicable to clinical studies investigating neurological conditions where kynurenine pathway dysregulation has been implicated, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and major depressive disorder [1]. Procurement of kynurenine-d7 enables accurate absolute quantification of endogenous kynurenine concentrations across patient cohorts, providing definitive data on pathway alterations that correlate with disease progression, therapeutic response, or pharmacodynamic biomarker endpoints. The 2.4% intra-assay CV achieved with deuterated internal standards ensures that even modest biological changes can be detected with statistical confidence in multi-center clinical trials [2].

Preclinical Tracer Studies of Tryptophan Metabolism

In preclinical models, deuterated kynurenine-d7 serves as an essential internal standard for quantifying kynurenine and its downstream metabolites following administration of stable isotope tracers such as D5-tryptophan, 13C6-kynurenine, or D5-kynurenic acid. The use of kynurenine-d7 enables accurate monitoring of tracer-to-tracee ratios and calculation of kynurenine pathway flux in vivo [1]. This application is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling of interventions targeting indoleamine 2,3-dioxygenase (IDO), tryptophan 2,3-dioxygenase (TDO), or kynurenine aminotransferase (KAT) enzymes, where precise quantification of pathway intermediates is required to establish mechanism of action and dose-response relationships [2].

Pharmaceutical QC and Reference Standards

Kynurenine-d7 meets the quality specifications required for use as a pharmaceutical secondary reference standard or as a calibrant in drug impurity profiling. As tryptophan impurity C (kynurenine) is specified in the European Pharmacopoeia (PhEur) as a related substance requiring control in tryptophan drug substances and formulations, deuterated kynurenine-d7 provides an analytically robust internal standard for quantitative impurity determination via LC-MS/MS [1]. The ≥99 atom % D isotopic enrichment and defined deuteration pattern ensure that the internal standard does not interfere with the quantification of the unlabeled impurity, enabling compliance with ICH Q3A/Q3B impurity thresholds in pharmaceutical quality control laboratories operating under cGMP [2].

Application
Selection Property
Validation Focus
Neurological disease biomarker research
Co-elution and matrix-effect normalization
Precision and accuracy in human plasma and CSF research matrices
Preclinical tryptophan metabolism tracer studies
Tracer-to-tracee ratio normalization
Kynurenine pathway flux quantification
Pharmaceutical impurity research standard
Defined isotopic purity and mass shift
No interference with unlabeled impurity quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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